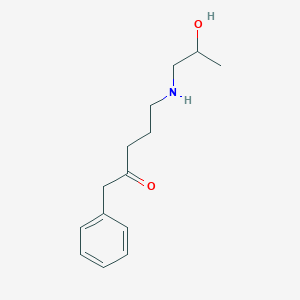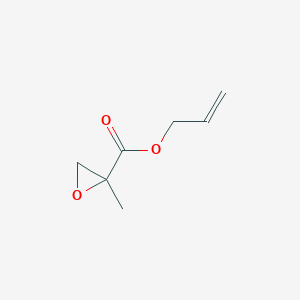
3-Iodothioanisole
概要
説明
3-Iodothioanisole is an organic compound with the molecular formula C7H7IS It is a derivative of thioanisole, where an iodine atom is substituted at the third position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
3-Iodothioanisole can be synthesized through several methods. One common approach involves the iodination of thioanisole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process. The reaction is carried out under controlled conditions to ensure the selective substitution at the third position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions
3-Iodothioanisole undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The iodine atom on the benzene ring makes the compound susceptible to electrophilic substitution reactions, where the iodine can be replaced by other electrophiles.
Oxidation Reactions: The sulfur atom in this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding thioanisole or other derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Products include various substituted thioanisoles, depending on the electrophile used.
Oxidation: Products include methyl phenyl sulfoxide and methyl phenyl sulfone.
Reduction: Products include thioanisole and other reduced derivatives.
科学的研究の応用
3-Iodothioanisole has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in forming carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is used in the development of photovoltaic materials and other advanced materials due to its stability and unique electronic properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 3-iodothioanisole involves its ability to undergo various chemical transformations. The iodine atom and the sulfur atom in the compound play crucial roles in its reactivity. The iodine atom can participate in electrophilic substitution reactions, while the sulfur atom can undergo oxidation and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis and research.
類似化合物との比較
Similar Compounds
Thioanisole: The parent compound of 3-iodothioanisole, where the iodine atom is absent.
4-Iodothioanisole: A positional isomer where the iodine atom is substituted at the fourth position of the benzene ring.
Methyl Phenyl Sulfoxide: An oxidized derivative of thioanisole.
Methyl Phenyl Sulfone: A further oxidized derivative of thioanisole.
Uniqueness of this compound
This compound is unique due to the presence of the iodine atom at the third position of the benzene ring. This specific substitution pattern imparts distinct reactivity and properties to the compound, making it valuable in selective organic transformations and specialized applications in material science and pharmaceutical research.
特性
IUPAC Name |
1-iodo-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZIDJUDNEVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443800 | |
| Record name | 3-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130416-73-8 | |
| Record name | 3-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)

![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)








